REACTION_CXSMILES
|
[OH-:1].[Na+].[Cl:3][C:4]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:5]=1[CH2:6]Cl>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C>[Cl:3][C:4]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:5]=1[CH2:6][OH:1] |f:0.1,3.4|
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Name
|
|
Quantity
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40 mL
|
Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CCl)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
42 g
|
Type
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solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for eight hours
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Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 70°-75° C.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained in the range 70°-75° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
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Details
|
The product was extracted into petroleum ether (boiling range 80°-100° C. 90 ml) at 75° C.
|
Type
|
EXTRACTION
|
Details
|
the organic extract
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Type
|
ADDITION
|
Details
|
was diluted with petroleum ether (150 ml)
|
Type
|
WASH
|
Details
|
washed with dilute aqueous hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter was washed with petroleum ether (40 ml)
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CO)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |